[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate
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Overview
Description
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate is a complex organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
The synthesis of [difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2,3,4-trifluorophenylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of [difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate can be compared with other fluorinated compounds such as:
2,3,4-Trifluorophenylmethanol: Similar in structure but lacks the sulfonate group, leading to different reactivity and applications.
4-Methylbenzenesulfonyl Chloride: Used as a reagent in the synthesis of the compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the sulfonate group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H9F5O3S |
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Molecular Weight |
352.28 g/mol |
IUPAC Name |
[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H9F5O3S/c1-8-2-4-9(5-3-8)23(20,21)22-14(18,19)10-6-7-11(15)13(17)12(10)16/h2-7H,1H3 |
InChI Key |
WSEMIVOFHJQMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=C(C(=C(C=C2)F)F)F)(F)F |
Origin of Product |
United States |
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